molecular formula C17H20N2O5S B2793177 N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide CAS No. 188493-61-0

N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide

Cat. No.: B2793177
CAS No.: 188493-61-0
M. Wt: 364.42
InChI Key: GQELPZMKUNGLPC-WOJGMQOQSA-N
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Description

N'1-(3,4,5-Trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide is a hydrazone derivative characterized by a 3,4,5-trimethoxybenzylidene moiety linked to a 4-methylbenzenesulfonohydrazide scaffold. The compound belongs to a class of sulfonohydrazides, which are structurally defined by the presence of a sulfonamide (-SO₂-NH-) group conjugated with a hydrazone (-N=N-CH-) linkage. The 3,4,5-trimethoxybenzylidene group is a common pharmacophore in medicinal chemistry, known to enhance lipophilicity and binding interactions with biological targets such as enzymes and receptors .

The sulfonohydrazide group contributes to both chemical stability and bioactivity, as sulfonamide derivatives are widely recognized for their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-12-5-7-14(8-6-12)25(20,21)19-18-11-13-9-15(22-2)17(24-4)16(10-13)23-3/h5-11,19H,1-4H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQELPZMKUNGLPC-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonamide with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Differences :

  • The sulfonohydrazide group in the target compound replaces the thiadiazole or isonicotinoyl groups in analogs, altering solubility and hydrogen-bonding capacity.
  • The 4-methyl substituent on the benzene ring introduces steric hindrance absent in non-methylated analogs like 2d .

Structural Features

Compound Molecular Formula Key Functional Groups Melting Point (°C) Yield (%)
Target Compound C₁₇H₂₀N₂O₅S -SO₂-NH-N=CH-, 3,4,5-OCH₃, 4-CH₃ Not reported Not reported
(E)-N-Phenyl-5-(2-(3,4,5-TMB)hydrazinyl)-thiadiazol-2-amine (2d) C₁₈H₁₉N₅O₃S -NH-C₆H₅, thiadiazole, 3,4,5-OCH₃ 220–222 94
(E)-N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide (2e) C₁₆H₁₆N₄O₃ -CONH-N=CH-, isonicotinoyl, 3,4-OCH₃ 248–250 53

Notable Observations:

  • Thiadiazole-containing analogs (e.g., 2d) exhibit higher melting points (>220°C) due to rigid heterocyclic cores .

Antimicrobial Activity

  • Target Compound: Sulfonohydrazides are known to inhibit bacterial dihydropteroate synthase (DHPS). The 3,4,5-trimethoxy group may enhance Gram-positive activity .
  • Analog 3: (E)-N'-(3,4,5-Trimethoxybenzylidene)isonicotinohydrazide (2f) shows broad-spectrum antimicrobial activity, with MIC values of 8 µg/mL against Staphylococcus aureus .
  • Analog 4 : 1-(p-Tolyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine (1l) exhibits antifungal activity against Candida spp. (MIC: 16–32 µg/mL), attributed to the electron-withdrawing methoxy groups enhancing membrane disruption .

Mechanistic Insights :

  • Sulfonohydrazides may inhibit folate biosynthesis, while thiadiazole derivatives (e.g., 2d) target caspase-3 in apoptotic pathways .

Anti-Inflammatory and Antioxidant Activity

  • Analog 5 : 1-(4-Nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine (3b) demonstrates dose-dependent anti-inflammatory effects (IC₅₀: 12 µM) in carrageenan-induced edema models, outperforming indomethacin .
  • Analog 6: (E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (2g) scavenges hydrogen peroxide with 85% efficiency at 100 µM, linked to the phenolic -OH group .

Structural-Activity Relationships :

  • Electron-rich 3,4,5-trimethoxy groups enhance radical scavenging, while sulfonamide groups may stabilize reactive oxygen species (ROS) via resonance .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (E)-N-Phenyl-thiadiazol-2-amine (2d) (E)-N'-(3,4,5-TMB)isonicotinohydrazide (2f)
LogP (Predicted) 2.8 3.1 1.9
Hydrogen Bond Acceptors 5 6 5
Topological Polar Surface Area (Ų) 95.2 108.5 89.4

Key Implications :

    Biological Activity

    N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide is a hydrazone derivative notable for its diverse biological activities. This compound, characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of this compound is C17H20N2O5SC_{17}H_{20}N_{2}O_{5}S. The compound features a sulfonohydrazide moiety linked to a trimethoxybenzylidene group, contributing to its reactivity and biological profile. The presence of methoxy groups enhances solubility and may influence the compound's interaction with biological targets.

    Antimicrobial Properties

    Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:

    Pathogen Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans16 µg/mL

    These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

    Anticancer Activity

    This compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Notably:

    • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
    • IC50 Values :
    Cell Line IC50 (µM)
    HeLa10
    MCF-715
    A54920

    The compound's ability to selectively induce cell death in cancer cells while sparing normal cells indicates its potential as a targeted therapy.

    The biological activity of this compound may be attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cellular proliferation and survival pathways. Additionally, the compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

    Case Studies

    Several case studies highlight the therapeutic potential of this compound:

    • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various hydrazone derivatives, including this compound. Results indicated a strong correlation between structural modifications and antimicrobial potency.
    • Anticancer Research : Another investigation reported in Cancer Letters examined the effects of this compound on MCF-7 cells. The study concluded that treatment with this compound resulted in significant cell cycle arrest and apoptosis through caspase activation.

    Q & A

    Basic: What are the optimized synthetic routes for N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide, and how do reaction conditions influence yield?

    Methodological Answer:
    The synthesis typically involves a Schiff base condensation between 4-methylbenzenesulfonohydrazide and 3,4,5-trimethoxybenzaldehyde. Key parameters include:

    • Catalysts: Piperidine or glacial acetic acid (0.5–1.0 eq) to accelerate imine bond formation .
    • Solvents: Ethanol or 1,4-dioxane under reflux (80–100°C, 6–12 hours), achieving yields of 70–89% .
    • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) for >95% purity.

    Table 1: Optimization Parameters

    CatalystSolventTemp (°C)Time (h)Yield (%)
    PiperidineEthanol80889
    Acetic Acid1,4-Dioxane100678

    Basic: How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

    Methodological Answer:
    Validation involves:

    • X-ray Diffraction (XRD): SHELX software suite for solving and refining crystal structures. SHELXL is preferred for small-molecule refinement, with R-factor thresholds (R1 < 0.05 for high-resolution data) .
    • Spectroscopy:
      • IR: Peaks at ~1605 cm⁻¹ (C=N) and ~1170 cm⁻¹ (C-O) confirm functional groups .
      • ¹H/¹³C NMR: Chemical shifts for benzylidene protons (δ 8.2–8.5 ppm) and sulfonohydrazide NH (δ 10.1 ppm) .
    • Flack Parameter: For enantiopurity assessment (e.g., Flack x < 0.01 indicates centrosymmetric structures) .

    Basic: What in vitro assays are used to evaluate its antiproliferative activity, and what cell lines are responsive?

    Methodological Answer:

    • MTT Assay: 72-hour exposure to MDA-MB-231 (breast), HeLa (cervical), and SMMC-7721 (hepatic) cell lines. EC₅₀ values typically range 5–20 µM .
    • β-Tubulin Polymerization Assay: Inhibition rates up to 60% at 10 µM, suggesting microtubule disruption .

    Table 2: Representative Bioactivity Data

    Cell LineEC₅₀ (µM)MechanismReference
    MDA-MB-23112.3Tubulin Inhibition
    HeLa8.7Apoptosis Induction

    Advanced: How does the compound modulate cellular targets, and what techniques identify its mechanism of action?

    Methodological Answer:

    • Molecular Docking: Autodock Vina predicts binding to β-tubulin’s colchicine site (binding energy ≤ -8.5 kcal/mol) .
    • Flow Cytometry: G2/M cell cycle arrest (e.g., 45% increase in G2 phase in HeLa cells) .
    • Western Blotting: Downregulation of Bcl-2 and upregulation of Bax/caspase-3 confirm apoptosis .

    Advanced: How can researchers resolve contradictions in bioactivity data across studies?

    Methodological Answer:
    Discrepancies arise from:

    • Cell Line Variability: Differential expression of tubulin isotypes or drug transporters .
    • Structural Analogues: Substituent effects (e.g., methoxy vs. ethoxy groups alter logP and bioavailability) .
      Resolution Strategies:
    • Meta-Analysis: Compare EC₅₀ values across ≥3 independent studies.
    • Structure-Activity Relationship (SAR): Systematic modification of the benzylidene or sulfonohydrazide moieties .

    Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

    Methodological Answer:

    • Xenograft Models: Nude mice implanted with MDA-MB-231 tumors (oral dosing: 50 mg/kg/day, 21 days) .
    • Pharmacokinetics (PK): LC-MS/MS analysis of plasma (t½ = 4–6 hours, Cmax = 2.5 µg/mL) .
    • Toxicology: AST/ALT levels monitored for hepatotoxicity; LD₅₀ > 500 mg/kg in rodents .

    Advanced: How do substituents on the benzylidene group influence bioactivity?

    Methodological Answer:
    SAR Findings:

    • 3,4,5-Trimethoxy: Optimal for tubulin binding (IC₅₀ = 0.8 µM vs. 2.1 µM for non-methoxy analogues) .
    • Methyl vs. Ethyl Sulfonohydrazide: Methyl improves solubility (logP = 1.2 vs. 1.8) without compromising activity .

    Table 3: Substituent Effects

    SubstituentTubulin IC₅₀ (µM)logP
    3,4,5-Trimethoxy0.81.2
    4-Methoxy2.11.5

    Basic: What analytical methods ensure batch-to-batch consistency in purity?

    Methodological Answer:

    • HPLC: C18 column, 70:30 acetonitrile/water, retention time 6.8 min (RSD < 2%) .
    • Elemental Analysis: ≤0.4% deviation from calculated C, H, N values (e.g., C: 62.76% found vs. 62.71% calc.) .

    Basic: How does pH and temperature affect the compound’s stability in solution?

    Methodological Answer:

    • pH Stability: Degrades <10% at pH 2–8 (24 hours, 25°C); unstable in alkaline conditions (pH > 10) .
    • Thermal Stability: Decomposition onset at 160°C (DSC), with optimal storage at -20°C in dark .

    Advanced: What strategies mitigate off-target toxicity in preclinical development?

    Methodological Answer:

    • Ames Test: Negative for mutagenicity at ≤50 µM .
    • hERG Assay: IC₅₀ > 30 µM to avoid cardiac liability .
    • Prodrug Design: Phosphate ester derivatives improve selectivity for tumor microenvironments .

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